3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
Overview
Description
BMY-25368 is a potent long-acting H2-receptor antagonist.
Scientific Research Applications
Bioisostere Construction and Neuroprotective Potential
The 3-Cyclobutene-1,2-dione group has been utilized as a bioisostere for α-amino carboxylic acids. Particularly, the 3,4-diamino-3-cyclobutene-1,2-dione configuration was used in developing NMDA antagonists with potential as neuroprotectants. An innovative free radical approach was developed for synthesizing alkyl substituted 3-cyclobutene-1,2-diones, leading to compounds with neuroprotective possibilities (Kinney, 1996).
Synthesis of Radiolabelled Compounds
The compound's synthesis involved a series of steps culminating in the production of a radiolabelled compound, potentially useful for tracing and imaging in biomedical research (Swigor et al., 1985).
H2-Receptor Antagonism
The compound, known as IT-066, demonstrates potent, time-dependent, and irreversible antagonism at H2-receptors. Its unique mode of action and interaction with the H2-receptor were explored, highlighting the essential structural features for this interaction. The polar group's -NH2 and the 3,4-diamino-3-cyclobutene-1,2-dione group are crucial for its irreversible H2-receptor blocking action (Kijima et al., 1998).
properties
CAS RN |
86134-80-7 |
---|---|
Product Name |
3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)- |
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |
InChI Key |
KSBYXRUNSLGUNE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Appearance |
Solid powder |
Other CAS RN |
86134-80-7 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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